molecular formula C23H16O7 B2988802 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896034-03-0

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate

Cat. No.: B2988802
CAS No.: 896034-03-0
M. Wt: 404.374
InChI Key: IYUSRMIOPHYUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a bichromene core and a cyclopropanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, followed by further functionalization to introduce the cyclopropanecarboxylate group . The reaction conditions often require the use of anhydrous solvents and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bichromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce diols

Scientific Research Applications

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or a modulator of biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The bichromene core can interact with enzymes and proteins, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate is unique due to its bichromene core and cyclopropanecarboxylate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7/c1-27-18-4-2-3-13-9-17(23(26)30-21(13)18)16-11-20(24)29-19-10-14(7-8-15(16)19)28-22(25)12-5-6-12/h2-4,7-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUSRMIOPHYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.